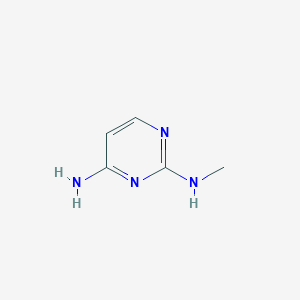

N-(4-aminopyrimidin-2-yl)-N-methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

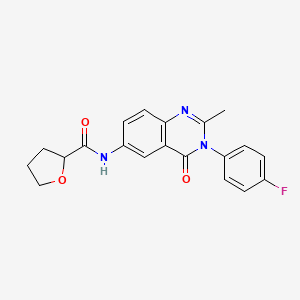

“N-(4-aminopyrimidin-2-yl)-N-methylamine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4-aminopyrimidin-2-yl group indicates that an amino group is attached to the 4th carbon of the pyrimidine ring. The N-methylamine group suggests that a methylamine is attached to the nitrogen atom of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of “N-(4-aminopyrimidin-2-yl)-N-methylamine” would be characterized by the presence of a pyrimidine ring, an amino group at the 4th position, and a methylamine group attached to the nitrogen atom of the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-aminopyrimidin-2-yl)-N-methylamine” would depend on its exact molecular structure. Factors such as the presence of functional groups, the overall size and shape of the molecule, and its charge distribution would all influence its properties .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Development of Scalable Syntheses for Vitamin B1 Intermediates : Researchers have developed scalable processes for synthesizing key intermediates for Vitamin B1, highlighting the importance of pyrimidine derivatives in pharmaceutical manufacturing. These methods provide a cost-effective route for producing compounds essential for vitamin synthesis, demonstrating the chemical utility of pyrimidine compounds (Lei Zhao, Xiaodong Ma, Fener Chen, 2012).

Biotechnological and Pharmaceutical Research

Discovery of Novel Enzyme Inhibitors : The identification of novel aminopropyltransferases involved in the synthesis of branched-chain polyamines in thermophiles underscores the significance of pyrimidine derivatives in understanding microbial survival mechanisms at high temperatures, which could lead to advancements in biotechnology and enzyme research (K. Okada et al., 2014).

Antibacterial Material Development : The fabrication of N-halamine polyurethane films incorporating pyrimidine derivatives demonstrates their potential in creating materials with significant antibacterial properties, which could be applied in microbiological protection and health care sectors (Panpan Peng et al., 2021).

Material Science and Corrosion Inhibition

Innovations in Material Science : The synthesis of N-halamine polyurethane films that incorporate pyrimidine derivatives shows promising applications in creating materials with enhanced antibacterial properties. This innovation could find applications in the development of protective coatings and health care products to prevent microbial infections (Panpan Peng et al., 2021).

Corrosion Inhibition for Steel Protection : Pyrimidine derivatives have been utilized as effective corrosion inhibitors for carbon steel in acidic environments, showcasing their potential in industrial applications where material longevity and durability are critical (A. Farag, M. Migahed, E. A. Badr, 2019).

Orientations Futures

The future directions for research on “N-(4-aminopyrimidin-2-yl)-N-methylamine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Propriétés

IUPAC Name |

2-N-methylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H3,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRFGFQUXQUVAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945059 |

Source

|

| Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminopyrimidin-2-yl)-N-methylamine | |

CAS RN |

22404-42-8 |

Source

|

| Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2844757.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2844758.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844760.png)

![2-Bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2844762.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2844764.png)

![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2844766.png)

![(E)-3-[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2844771.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[5-(furan-2-yl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2844773.png)